Dovitinib dilactic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dovitinib (TKI-258) Ácido Dilactico es un inhibidor multidiana de la tirosina quinasa receptora. Es particularmente efectivo contra las tirosina quinasas receptoras de clase III como la tirosina quinasa 3 similar a FMS y c-Kit, con valores de concentración inhibitoria 50 de 1 nanomolar y 2 nanomolar, respectivamente. Además, se dirige a las tirosina quinasas receptoras de clase IV como el receptor 1 del factor de crecimiento de fibroblastos y el receptor 3 del factor de crecimiento de fibroblastos, y las tirosina quinasas receptoras de clase V como el receptor 1 del factor de crecimiento endotelial vascular a través del receptor 4 del factor de crecimiento endotelial vascular, con valores de concentración inhibitoria 50 que van de 8 a 13 nanomolar .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Dovitinib (TKI-258) Ácido Dilactico involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl paso final implica la formación de la sal de ácido dilactico a través de una reacción de neutralización con ácido láctico .

Métodos de Producción Industrial

La producción industrial de Dovitinib (TKI-258) Ácido Dilactico sigue una ruta sintética similar, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Dovitinib (TKI-258) Ácido Dilactico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen el peróxido de hidrógeno y el permanganato de potasio, típicamente en condiciones ácidas o básicas.

Reducción: Los reactivos comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio, típicamente en condiciones anhidras.

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, cianuro), típicamente en condiciones suaves a moderadas

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados o cetónicos, mientras que las reacciones de reducción pueden producir derivados reducidos o hidrogenados .

Aplicaciones Científicas De Investigación

Tumor Growth Inhibition

Dovitinib dilactic acid has been evaluated for its ability to reduce tumor growth in various cancer models. A study involving human MFM223 breast cancer cells demonstrated that treatment with dovitinib resulted in decreased tumor burden and metabolic activity in an experimental xenograft model. The treated mice exhibited smaller cancer-induced bone lesions and improved bone mineral content and density compared to control groups .

Bone Metastasis Management

Breast cancer frequently metastasizes to bone, leading to osteolytic lesions that compromise skeletal integrity. This compound has shown efficacy in mitigating these changes. In a study using an intratibial inoculation technique, dovitinib treatment led to a significant reduction in the size of bone lesions and associated pain. The analysis indicated that the compound preserved cortical bone mass and reduced osteoclast activity, suggesting potential benefits for patients with breast cancer-related bone metastases .

Enhancement of Osteoblast Differentiation

Research has indicated that this compound enhances the differentiation of osteoblasts when combined with bone morphogenetic protein-2 (BMP-2). This effect suggests a dual role for dovitinib not only in inhibiting tumor growth but also in potentially promoting bone formation, which could be advantageous in treating metastatic bone disease .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Breast Cancer with Bone Metastases : In clinical trials, patients receiving dovitinib showed improved outcomes regarding tumor size reduction and pain management compared to traditional therapies. These findings support the use of dovitinib as a viable treatment option for advanced breast cancer patients .

- Aggressive Meningioma : An investigation into the effects of dovitinib on aggressive meningioma cells revealed that it could inhibit cell proliferation and induce apoptosis, highlighting its potential application beyond breast cancer .

Data Summary

The following table summarizes key findings from studies involving this compound:

Mecanismo De Acción

Dovitinib (TKI-258) Ácido Dilactico ejerce sus efectos inhibiendo múltiples tirosina quinasas receptoras involucradas en el crecimiento tumoral y la angiogénesis. A diferencia de muchos inhibidores de quinasas que solo se dirigen al factor de crecimiento endotelial vascular, Dovitinib inhibe los receptores en la vía del factor de crecimiento de fibroblastos, así como el factor de crecimiento endotelial vascular y el factor de crecimiento derivado de plaquetas. Esta inhibición da como resultado la supresión de la proliferación de células tumorales y la inducción de la muerte de células tumorales .

Comparación Con Compuestos Similares

Compuestos Similares

Gilteritinib: Otro inhibidor multidiana de la tirosina quinasa receptora con un mecanismo de acción similar.

Tandutinib: Un inhibidor de la tirosina quinasa receptora que se dirige a vías similares.

KW-2449: Un inhibidor multidiana de la tirosina quinasa receptora con dianas superpuestas

Singularidad

Dovitinib (TKI-258) Ácido Dilactico es único en su capacidad para inhibir una amplia gama de tirosina quinasas receptoras con alta potencia. Su enfoque multidiana le permite inhibir eficazmente el crecimiento tumoral y la angiogénesis, lo que lo convierte en un candidato prometedor para el tratamiento de varios cánceres .

Actividad Biológica

Dovitinib dilactic acid, also known as TKI258, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant implications in cancer treatment, particularly in breast cancer with bone metastases. This compound inhibits several key pathways involved in tumor growth and angiogenesis, making it a subject of extensive research. The following sections detail its biological activity, including mechanisms of action, effects on tumor growth, and case studies highlighting its therapeutic potential.

This compound primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and c-Kit. By inhibiting these receptors, dovitinib disrupts signaling pathways that promote tumor proliferation and survival. Specifically, it has been shown to:

- Inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 25 nM to 90 nM across various cell lines .

- Block phosphorylation of downstream signaling molecules such as ERK1/2, which are crucial for cell cycle progression and survival .

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in reducing tumor growth and mitigating cancer-induced bone changes. In a murine model using MFM223 human breast cancer cells, the following findings were observed:

- Tumor Growth : Dovitinib treatment resulted in a trend towards decreased tumor growth as measured by positron emission tomography (PET) imaging. Although not statistically significant (p = 0.17), there was a notable reduction in metabolic activity within the tumors .

- Bone Changes : X-ray imaging revealed that over 90% of control mice developed osteolytic lesions by the study's endpoint, while dovitinib-treated mice exhibited significantly smaller lesion areas (p = 0.036). Additionally, dovitinib-treated mice had lower serum levels of TRACP 5b, indicating reduced osteoclast activity and bone resorption .

Summary of In Vivo Findings

| Parameter | Control Group | Dovitinib Group | p-value |

|---|---|---|---|

| Tumor Growth (PET Imaging) | Higher | Lower | 0.17 |

| Bone Lesion Area | Larger | Smaller | 0.036 |

| Serum TRACP 5b Levels | Higher | Lower | 0.0019 |

Case Studies

- Breast Cancer with Bone Metastasis :

- Multiple Myeloma :

Clinical Implications

This compound is currently under investigation in several clinical trials targeting various cancers characterized by FGFR alterations. Preclinical data suggest its potential not only to inhibit tumor growth but also to improve bone health in patients suffering from metastatic diseases.

Propiedades

IUPAC Name |

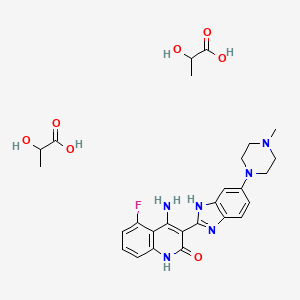

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPVQZYQCGXOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary molecular targets of Dovitinib Dilactic Acid and how does its action affect downstream signaling pathways in cancer cells?

A1: this compound primarily targets Tropomyosin receptor kinases (TRKs) [, ]. In TRK fusion-positive colon cancer cells, this compound inhibits the activity of these kinases. This inhibition leads to the downregulation of the NFκB signaling pathway, evident through reduced phosphorylation of NFκB and COX-2 []. Simultaneously, this compound promotes the upregulation of the antioxidant NRF2 signaling pathway, as observed by increased expression of NRF2 and GCLC genes []. This dual action suggests that this compound exerts its anticancer effects by suppressing pro-inflammatory and survival signals mediated by NFκB while enhancing the cellular defense mechanisms against oxidative stress through NRF2 activation.

Q2: What is the evidence that this compound demonstrates anti-tumor activity in preclinical models?

A2: Research indicates that this compound exhibits anti-tumor effects in a preclinical model of breast cancer bone metastasis []. While the specific details of the study are not provided in the abstract, the research suggests that this compound effectively reduces both tumor growth and tumor-induced bone changes in this model []. This finding highlights its potential as a therapeutic agent for breast cancer, particularly in the context of bone metastasis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.